molecular formula C7H11IN2 B1612859 3,5-Diethyl-4-iodo-1H-pyrazole CAS No. 390356-27-1

3,5-Diethyl-4-iodo-1H-pyrazole

Cat. No.: B1612859
CAS No.: 390356-27-1
M. Wt: 250.08 g/mol
InChI Key: HKJYPQZKGXFVJQ-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl groups at the 3 and 5 positions and an iodine atom at the 4 position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-4-iodo-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require a solvent such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of transition-metal catalysts and photoredox reactions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, often carried out in anhydrous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of various 4-substituted pyrazoles.

    Oxidation Reactions: Formation of 3,5-diethyl-4-carboxypyrazole.

    Reduction Reactions: Formation of 3,5-diethylpyrazoline.

Scientific Research Applications

3,5-Diethyl-4-iodo-1H-pyrazole is a pyrazole derivative with a variety of applications in scientific research, including uses as a building block in synthesizing complex heterocyclic compounds, and in biological assays and therapeutic developments. The presence of ethyl groups at the 3 and 5 positions and an iodine atom at the 4 position of the pyrazole ring gives it unique structural properties and reactivity.

Scientific Research Applications

This compound is useful in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block for synthesizing more complex heterocyclic compounds.
  • It can undergo substitution reactions at the iodine atom, allowing the introduction of other functional groups using reagents like organometallic compounds.
  • The ethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can lead to the formation of ethyl-substituted pyrazolines.

Biology

  • It is investigated for its potential as a bioactive molecule in various biological assays.
  • Pyrazole derivatives exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the iodine atom enhances the compound's ability to penetrate bacterial membranes.

Medicine

  • It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • It can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Industry

  • It is utilized in the development of agrochemicals and coordination compounds.

The compound has potential biological activities, particularly in antimicrobial and anti-inflammatory research. The compound's electrophilic nature allows it to bind to nucleophilic sites on biological targets, potentially leading to modulation or inhibition of their activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains. The presence of the iodine atom enhances the compound's ability to penetrate bacterial membranes.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Table 2: Anti-inflammatory Efficacy

Compound NameCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 85%10
IL-6: 76%10

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial properties of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains. These findings suggest that structural modifications can lead to improved pharmacological profiles.

Case Study 2: Anti-inflammatory Effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming various derivatives. The ethyl groups also contribute to its unique steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

3,5-Diethyl-4-iodo-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10I N2, with a molecular weight of approximately 292.1 g/mol. The structure includes two ethyl groups at the 3 and 5 positions and an iodine atom at the 4 position of the pyrazole ring. This unique configuration contributes to its reactivity and biological activity.

Research indicates that the mechanism of action for this compound may involve interactions with various biological targets, such as enzymes or receptors. The compound's electrophilic nature allows it to bind to nucleophilic sites on these targets, potentially leading to modulation or inhibition of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with receptors related to pain and inflammation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the iodine atom enhances the compound's ability to penetrate bacterial membranes .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, one study reported a reduction in TNF-α levels by up to 85% when tested against standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Efficacy

Compound NameCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 85%10
IL-6: 76%10

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial properties of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains. These findings suggest that structural modifications can lead to improved pharmacological profiles .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models. Mice treated with this compound showed a significant decrease in swelling and pain response compared to control groups treated with saline solutions. This study highlights the potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

3,5-diethyl-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJYPQZKGXFVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619266
Record name 3,5-Diethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390356-27-1
Record name 3,5-Diethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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